
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid, also known as Fmoc-Lys(Mtt)-OH, is a commonly used amino acid derivative in peptide synthesis. It is a white powder that is soluble in organic solvents and has a molecular weight of 579.65 g/mol. This compound is widely used in scientific research for its unique properties and benefits.
Mécanisme D'action
The mechanism of action of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is not well understood. However, it is believed to act as a substrate for enzymes that cleave the Mtt and Fmoc groups, allowing the peptide to be released from the resin and purified.
Biochemical and Physiological Effects:
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH does not have any known biochemical or physiological effects. It is used solely as a building block in the synthesis of peptides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in peptide synthesis is its stability. The Mtt and Fmoc groups protect the lysine side chain and N-terminus, respectively, from unwanted reactions during the synthesis process. This results in a higher yield of pure peptide product. However, one limitation of using 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is the need for additional steps to remove the Mtt and Fmoc groups after synthesis.
Orientations Futures
There are several future directions for the use of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in scientific research. One direction is the synthesis of peptides with modified amino acid sequences for use as drugs or drug delivery systems. Another direction is the development of new methods for peptide synthesis that use 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH as a building block. Additionally, the use of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH in the synthesis of peptides for use in proteomics and metabolomics research is an area of active investigation.
Méthodes De Synthèse
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH involves the protection of the lysine side chain by the Mtt (4-methyltrityl) group and the N-terminus by the Fmoc (9-fluorenylmethoxycarbonyl) group. The Mtt group can be removed by treatment with trifluoroacetic acid, while the Fmoc group can be removed by treatment with a base such as piperidine. This compound can be synthesized using standard solid-phase peptide synthesis protocols.
Applications De Recherche Scientifique
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid(Mtt)-OH is commonly used in the synthesis of peptides for use in scientific research. It is used as a building block in the synthesis of peptides that are used as probes for studying protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also used in the synthesis of peptides that are used as drugs or drug delivery systems.
Propriétés
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO4/c24-23(25,26)13-15(21(28)29)7-5-6-12-27-22(30)31-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLTVSXFLNSSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

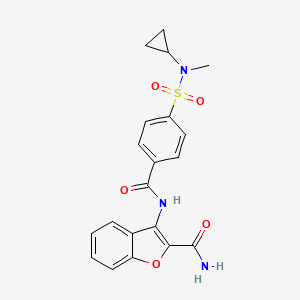
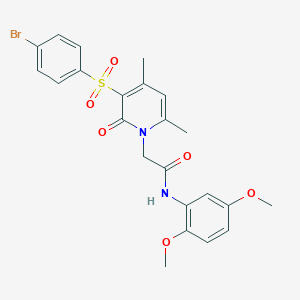
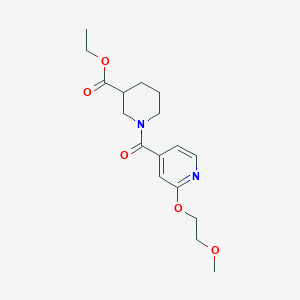

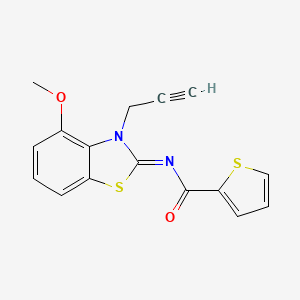
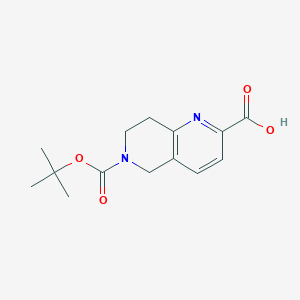
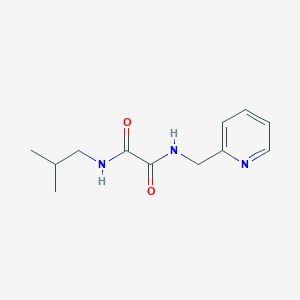
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)((3-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2948334.png)

![3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948337.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2948342.png)
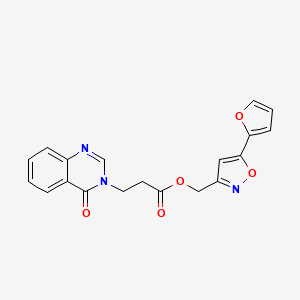
![N-cyclohexyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2948345.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2948346.png)